5-Bromo-2-isopropylpyrazolo[1,5-a]pyridine
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Overview
Description
5-Bromo-2-isopropylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their significant biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The presence of a bromine atom and an isopropyl group in the structure of this compound makes it a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropylpyrazolo[1,5-a]pyridine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-iodopyridine.
Coupling Reaction: Triethylsilyl acetylene is added to the solution of 5-bromo-2-iodopyridine to perform a coupling reaction, resulting in 5-bromo-2-(triethylsilyl)ethynylpyridine.
Nitrogen Amination: The intermediate is then subjected to nitrogen amination using a nitrogen aminating agent to obtain 1-amino-5-bromo-2-(triethylsilyl)ethynylpyridine.
Cyclization: Finally, the compound undergoes cyclization in the presence of silver carbonate to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of low-cost raw materials, easy-to-control reaction conditions, and high reaction selectivity are key factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isopropylpyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like organoboron compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and organoboron reagents under mild conditions.
Cyclization: Silver carbonate is commonly used as a reagent for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
5-Bromo-2-isopropylpyrazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent and enzymatic inhibitor.
Material Science: Due to its photophysical properties, it is used in the development of fluorescent probes and organic light-emitting devices.
Biological Research: The compound is used in bioimaging applications and as a chemosensor for detecting various biological molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: This compound is structurally similar but lacks the isopropyl group.
3-Isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine (Ibudilast): This compound has a similar pyrazolo[1,5-a]pyridine core but with different substituents.
Uniqueness
The presence of both a bromine atom and an isopropyl group in 5-Bromo-2-isopropylpyrazolo[1,5-a]pyridine makes it unique compared to other similar compounds.
Properties
Molecular Formula |
C10H11BrN2 |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
5-bromo-2-propan-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)10-6-9-5-8(11)3-4-13(9)12-10/h3-7H,1-2H3 |
InChI Key |
VJNYYEFCNMPXIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C=CC(=CC2=C1)Br |
Origin of Product |
United States |
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